Lipophilicity Differentiation Versus Non-Methoxy Analog
The computed XLogP3 value for 3-(3,5-difluorophenyl)-5-methoxybenzoic acid is 3.2, placing it within a favorable range for passive membrane permeability while retaining moderate aqueous solubility [1]. In contrast, the non-methoxy analog 3-(3,5-difluorophenyl)benzoic acid (CAS 177734-83-7) exhibits a higher XLogP3 of 3.8, a 0.6-log-unit increase that corresponds to an approximately 4-fold higher expected partition into lipid environments [2]. The methoxy group in the target compound provides a dual advantage: it lowers lipophilicity relative to the des-methoxy comparator while contributing an additional hydrogen-bond acceptor (HBA count 5 vs. 4), potentially enhancing specific polar interactions in target binding pockets [1][2]. For structure-activity relationship (SAR) campaigns where balanced lipophilicity is critical, this 0.6-log-unit shift represents a meaningful differentiation for compound selection.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 3-(3,5-Difluorophenyl)benzoic acid (CAS 177734-83-7): XLogP3 = 3.8 |
| Quantified Difference | ΔXLogP3 = -0.6 (target is less lipophilic by ~0.6 log units) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); data sourced from PubChem compound summaries |
Why This Matters
Lower lipophilicity reduces the risk of off-target promiscuity and phospholipidosis while improving aqueous solubility—critical factors in selecting building blocks for lead optimization campaigns.
- [1] PubChem. Compound Summary for CID 53225905: 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid. Computed Properties: XLogP3-AA = 3.2; Hydrogen Bond Acceptor Count = 5. Accessed April 2026. View Source
- [2] PubChem. Compound Summary for CID 11424816: 3-(3,5-Difluorophenyl)benzoic acid. Computed Properties: XLogP3 = 3.8; Hydrogen Bond Acceptor Count = 4. Accessed April 2026. View Source
